molecular formula C17H15N3O4 B2975687 2-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 896361-88-9

2-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No. B2975687
CAS RN: 896361-88-9
M. Wt: 325.324
InChI Key: PDTFTFASNYAWJP-UHFFFAOYSA-N
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Description

2-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a compound that has been used in the field of medicinal chemistry . It is a part of a class of compounds known as pyrrolidines, which are five-membered nitrogen heterocycles . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of this compound involves a parallel solution-phase approach . This process includes a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of 12 aliphatic amines . This results in the corresponding carboxamides in good overall yields and in 80–100% purity .


Molecular Structure Analysis

The molecular formula of this compound is C17H15N3O4. Its molecular weight is 325.324. More detailed structural information can be obtained from a 3D structure file or a 2D Mol file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids . This is followed by parallel amidation with a series of 12 aliphatic amines .

Future Directions

The future directions in the research of 2-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

Biochemical Analysis

Biochemical Properties

2-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The compound’s nitro group can undergo reduction, leading to the formation of reactive intermediates that can bind to proteins and enzymes, potentially inhibiting their function . Additionally, the phenylpyrrolidine moiety may interact with neurotransmitter receptors, affecting signal transduction pathways.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By affecting NF-κB, the compound can alter inflammatory responses and immune function. Additionally, it may impact mitochondrial function, leading to changes in cellular energy metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific sites on enzymes, either inhibiting or activating them. For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolism of other compounds. Furthermore, the nitro group can be reduced to form reactive intermediates that can covalently modify proteins, altering their function. This modification can lead to changes in gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, such as prolonged inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression. At higher doses, it can cause toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of reactive intermediates that can bind to proteins and DNA, potentially causing cellular damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This accumulation can affect its localization and activity within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.

properties

IUPAC Name

2-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16-10-12(11-19(16)13-6-2-1-3-7-13)18-17(22)14-8-4-5-9-15(14)20(23)24/h1-9,12H,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTFTFASNYAWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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